Product packaging for Difucosyllacto-N-neo-hexaose(Cat. No.:CAS No. 115236-57-2)

Difucosyllacto-N-neo-hexaose

Cat. No.: B569769
CAS No.: 115236-57-2
M. Wt: 1365.251
InChI Key: XOHQYIKZIFWWAG-IHKCOTFKSA-N
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Description

Overview of Human Milk Oligosaccharides (HMOs) in Infant Health and Development

Human Milk Oligosaccharides (HMOs) are a complex and abundant group of carbohydrates found in human breast milk, ranking as the third largest solid component after lactose (B1674315) and lipids. nih.govfamily.abbott With concentrations ranging from 20 to 25 g/L in colostrum and 10 to 15 g/L in mature milk, HMOs are significantly more prevalent in human milk than in the milk of other mammals. mdpi.com These intricate sugar molecules are not readily digested by infants but play a crucial role in their health and development. nih.govfamily.abbott

Classification and Structural Diversity of Fucosylated Human Milk Oligosaccharides

HMOs are structurally diverse, with over 200 different structures identified to date. mdpi.com They are synthesized from five basic monosaccharide building blocks: D-glucose (Glc), D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), L-fucose (Fuc), and N-acetylneuraminic acid (Neu5Ac), also known as sialic acid. nih.govdsm.com All HMOs are built upon a lactose (Galβ1–4Glc) core. dsm.com

HMOs can be broadly categorized into three main groups: neutral core, sialylated (acidic), and fucosylated (neutral). dsm.com Fucosylated HMOs are the most abundant, constituting approximately 70% of the total HMO fraction in the milk of most women. glycoforum.gr.jpdsm.com These oligosaccharides are characterized by the addition of one or more fucose molecules in various linkages, such as α1-2, α1-3, or α1-4. mdpi.com The presence and type of fucosylated HMOs are largely determined by the mother's genetic makeup, specifically her secretor (FUT2) and Lewis (FUT3) blood group genes. nih.govmilkgenomics.org Secretor mothers, who possess a functional FUT2 gene, produce HMOs with α1-2 fucosyl linkages, such as 2'-fucosyllactose (B36931) (2'-FL), which are absent in the milk of non-secretor mothers. nih.govmilkgenomics.org This genetic variation leads to significant diversity in the composition of fucosylated HMOs among individuals. glycoforum.gr.jp

Definition and Structural Basis of Difucosyllacto-N-neo-hexaose as an Octasaccharide Component of Human Milk

This compound (DFLNH) is a neutral, fucosylated human milk oligosaccharide. glyxera.com It is classified as an octasaccharide, meaning it is composed of eight sugar units. nih.gov The structure of DFLNH is based on a lacto-N-neohexaose core, which is a branched hexasaccharide. frontiersin.orgresearchgate.net To this core, two fucose molecules are attached. frontiersin.org Specifically, DFLNH is a di-fucosylated, non-sialylated oligosaccharide with a Galβ1-3GlcNAc (type 1) core. glyxera.com The detailed structure has been identified as Fucα1-2Galβ1-3GlcNAcβ1-3(Galβ1-4(Fucα1-3)GlcNAcβ1-6)Galβ1-4Glc. glyxera.com

The structural determination of DFLNH and other complex HMOs has been made possible through advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Significance of this compound within the Complex HMO Repertoire

Within the vast array of HMOs, DFLNH holds significance due to its complex, branched, and fucosylated structure. Fucosylated HMOs, in general, are known to play a crucial role in shaping the infant gut microbiota by selectively promoting the growth of beneficial bacteria that can utilize fucose. asm.orgnih.gov Studies have shown that the intake of DFLNH, among other fucosylated HMOs, is associated with infant body composition measurements, irrespective of the mother's secretor status. foodandnutritionjournal.org The presence of multiple fucose residues may enhance its biological activity, such as its ability to act as a decoy receptor for pathogens. oup.com The dimeric Lewis X blood group antigen, a structure present in DFLNH, is recognized as an oncofetal antigen, highlighting its potential relevance in other biological contexts beyond infant nutrition. researchgate.net

The concentration of DFLNH in human milk can vary depending on several factors, including the mother's secretor status and the stage of lactation. mdpi.comthrivediscovery.ca For instance, infants of non-secretor mothers have been observed to have higher intakes of DFLNH compared to infants of secretor mothers. mdpi.com Additionally, the concentration of DFLNH has been found to decrease as lactation progresses. thrivediscovery.ca

Current Research Landscape and Unaddressed Questions Regarding this compound

The ability to synthesize complex HMOs like DFLNH through chemoenzymatic and glycal-based methods has opened avenues for more detailed investigation into their specific biological functions. frontiersin.orgnih.govacs.org Research is ongoing to understand the precise roles of individual HMOs, including DFLNH, in infant health. While associations between DFLNH intake and infant growth have been observed, the underlying mechanisms are not yet fully understood. foodandnutritionjournal.org

Key unanswered questions remain regarding DFLNH. Further research is needed to elucidate its specific interactions with the infant gut microbiome and immune system. Investigating how its unique branched and di-fucosylated structure contributes to its biological activity compared to other simpler fucosylated HMOs is a critical area of future study. Moreover, exploring the full spectrum of its potential health benefits, both within and outside the context of infant nutrition, remains an important research frontier. The continued development of synthetic and analytical technologies will be instrumental in addressing these questions and unlocking the full potential of DFLNH. nih.govbohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H88N2O39 B569769 Difucosyllacto-N-neo-hexaose CAS No. 115236-57-2

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H88N2O39/c1-12-25(65)33(73)35(75)48(81-12)92-43-28(68)18(7-57)83-50(37(43)77)89-41-20(9-59)85-46(23(31(41)71)53-14(3)61)80-11-22-30(70)45(39(79)52(87-22)88-40(17(64)6-56)27(67)16(63)5-55)91-47-24(54-15(4)62)32(72)42(21(10-60)86-47)90-51-38(78)44(29(69)19(8-58)84-51)93-49-36(76)34(74)26(66)13(2)82-49/h5,12-13,16-52,56-60,63-79H,6-11H2,1-4H3,(H,53,61)(H,54,62)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35-,36-,37+,38+,39+,40+,41+,42+,43-,44-,45-,46+,47+,48-,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXMQYFYWOWELN-CZDDXOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)C)O)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@H]7[C@H]([C@@H]([C@@H]([C@@H](O7)C)O)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H88N2O39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Elucidation of Difucosyllacto N Neo Hexaose and Its Isomers

Methodologies for Isolation and Purification from Biological Sources

The isolation and purification of specific HMOs such as Difucosyllacto-N-neo-hexaose from complex biological mixtures like human milk require a multi-step approach to separate them from highly abundant components like lactose (B1674315), proteins, and lipids. mdpi.com

Chromatography is a cornerstone for the separation of HMOs, with various techniques employed to resolve the complex mixture of isomers. rsc.org

Gel Filtration Chromatography: This technique, often using materials like Sephadex G-25, separates molecules based on their size. It is a common initial step to fractionate HMOs from the bulk of lactose and other smaller molecules. mdpi.com

Normal Phase High-Performance Liquid Chromatography (NP-HPLC): NP-HPLC, particularly using amide-80 columns, is widely used for the separation and quantification of labeled oligosaccharides. This method separates compounds based on their polarity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While native HMOs are too polar to be retained on RP-HPLC columns, derivatization can overcome this limitation. oup.com Per-benzoylation, for instance, increases the hydrophobicity of HMOs, allowing for their separation on C18 columns. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds like HMOs. It provides good separation of isomers, though it often requires the oligosaccharides to be labeled with a fluorescent tag like 2-aminobenzamide (B116534) (2-AB) for sensitive detection. oup.comnih.gov HILIC can effectively separate neutral and acidic HMOs. nih.gov

Porous Graphitized Carbon (PGC) Liquid Chromatography: PGC-LC is highly effective for separating complex glycan mixtures, including isomers, without the need for derivatization. oup.com This method, often coupled with mass spectrometry, allows for the separation and identification of over 200 different HMO structures in a single analysis. oup.com

Precipitation methods are often used as an initial step to enrich HMOs by removing interfering substances.

Ethanol (B145695) Precipitation: Cold ethanol precipitation is a common method to remove a significant portion of lactose and proteins from human milk samples. mdpi.com Typically, after defatting the milk by centrifugation, ethanol is added to the aqueous layer to precipitate proteins, which are then removed by further centrifugation. nih.gov

Chromatographic Separation Techniques (e.g., Gel Filtration, Normal Phase HPLC, Reversed-Phase HPLC)

Advanced Spectroscopic Approaches for Structural Determination

Following isolation and purification, advanced spectroscopic techniques are employed to determine the detailed structure of this compound and its isomers.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of oligosaccharides. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the monosaccharide composition, anomeric configurations (α or β), and the specific carbon atoms involved in the glycosidic linkages.

¹H-NMR Spectroscopy: The anomeric protons (H-1) of each monosaccharide residue resonate in a distinct region of the ¹H-NMR spectrum, and their chemical shifts and coupling constants provide information about the anomeric configuration. oup.com For fucosylated oligosaccharides, the chemical shifts of the fucose methyl group (H-6) and other specific protons can be used as structural reporter groups to identify the type of linkage (e.g., α1-2, α1-3, or α1-4). oup.comnih.gov

¹³C-NMR Spectroscopy: The chemical shifts of the anomeric carbons (C-1) and other carbon atoms involved in glycosidic linkages are highly sensitive to the local chemical environment, providing crucial data for linkage analysis. researchgate.net

The table below summarizes representative ¹H-NMR chemical shift regions for structural reporter groups in fucosylated oligosaccharides, which are critical for identifying the specific fucosylation patterns in molecules like this compound. oup.comnih.gov

Structural Reporter GroupChemical Shift Region (ppm)Epitope Information
Fuc(α1-2) H-1~5.3-5.5H-antigen
Fuc(α1-3) H-1~5.1-5.2Lewis x
Fuc(α1-4) H-1~5.0-5.1Lewis a
Fuc(α1-2) CH₃~1.19-1.24H-antigen
Fuc(α1-3/4) CH₃~1.14-1.19Lewis a / Lewis x

This is an interactive data table. The values are representative and can vary slightly depending on the specific oligosaccharide structure and experimental conditions.

Mass spectrometry is a highly sensitive technique used for the rapid profiling and structural characterization of HMOs. It provides information on the molecular weight and monosaccharide composition of the oligosaccharides.

ESI-MS is a soft ionization technique that is well-suited for the analysis of large, non-volatile, and thermally labile molecules like oligosaccharides. nih.gov It allows for the detection of intact molecular ions, often as protonated species [M+H]⁺ or adducts with sodium [M+Na]⁺ or formate (B1220265) [M+HCOO]⁻. masonaco.orgucdavis.edu

When coupled with tandem mass spectrometry (MS/MS), ESI-MS provides valuable structural information through the analysis of fragmentation patterns. Collision-induced dissociation (CID) of the precursor ion generates a series of product ions that correspond to the cleavage of glycosidic bonds and cross-ring cleavages, allowing for the determination of the monosaccharide sequence and branching patterns. nih.govresearchgate.net For example, specific fragment ions can help distinguish between different isomers of this compound. ucdavis.eduacs.org

The table below shows the theoretical monoisotopic mass of this compound, which is a key parameter for its identification by mass spectrometry. chemsrc.comrsc.org

CompoundMolecular FormulaMonoisotopic Mass (Da)
This compoundC₅₂H₈₈N₂O₃₉1364.5000

This is an interactive data table.

Mass Spectrometry (MS) Applications for Oligosaccharide Profiling and Structural Identification

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a fundamental technique for the analysis of complex carbohydrates like this compound. This soft ionization method is highly effective for determining the molecular mass of large, non-volatile molecules. In the analysis of oligosaccharides, MALDI-MS typically generates quasimolecular ions that are coordinated with alkali metal ions, most commonly sodium ([M+Na]⁺). ucdavis.edu The use of positive ion mode MALDI-MS provides excellent sensitivity for the detection of these alkali-metal adducts of N-glycans and other oligosaccharides. lcms.cz

While positive-ion mode is noted for its sensitivity, negative-ion mode detection of deprotonated species ([M-H]⁻) can provide unique structural information, though it may sometimes suffer from lower sensitivity due to in-source dissociation. lcms.cz For comprehensive analysis, different matrices such as 2,5-dihydroxybenzoic acid (DHB) or nor-harmane are employed to optimize the ionization process for various types of carbohydrates, including those derived from seaweed polysaccharides like agaroses and carrageenans, which share analytical principles with HMOs. nih.gov The ability of MALDI-MS to rapidly generate molecular fingerprints of complex samples makes it a preferred strategy for high-throughput profiling studies of oligosaccharides. researchgate.net

Tandem Mass Spectrometry (MS/MS, MSⁿ) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful extension of mass spectrometry essential for the detailed structural elucidation of oligosaccharides such as this compound. This technique involves the isolation of a specific precursor ion (e.g., the molecular ion of DFLNnH) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information, including the sequence of monosaccharides, branching patterns, and the location of labile modifications like fucose residues. nih.govnih.gov

The fragmentation of glycans in high-energy CID generates ions from both glycosidic (cleavage of the bond between monosaccharides) and cross-ring (cleavage of bonds within a monosaccharide ring) cleavages. nih.gov This multi-stage fragmentation (MSⁿ) allows for sequential fragmentation, which is particularly useful for determining the branching patterns of purified glycans. acs.org For instance, researchers have used electrospray ionization (ESI) combined with CID-MS/MS to determine the structure of a difucosyllacto-neo-hexaose isomer, demonstrating the technique's utility. oup.comoup.com However, the analysis can be challenging as some isomers, such as difucosyl-lacto-N-neo-hexaose I (DF-LNnH-I) and difucosyllacto-N-hexaose II (DF-LNH-II), may co-elute during chromatographic separation and produce similar diagnostic fragment ions, necessitating advanced separation techniques like ion mobility spectrometry for differentiation. nih.gov

Analysis of Diagnostic Fragmentation Patterns and Glycosidic Linkages

The interpretation of fragmentation spectra is key to deciphering the structure of this compound. A standardized nomenclature, developed by Domon and Costello, is used to label the fragment ions. Cleavages of the glycosidic bonds are designated as B, C, Y, and Z ions, while cross-ring cleavages are labeled as A and X ions. nih.gov

In the analysis of fucosylated oligosaccharides, specific fragment ions are diagnostic for particular structural features. For two isomers of difucosyllacto-N-hexaose complexed with a sodium ion, the most favorable fragmentation pathway involves the loss of a fucose residue. researchgate.net More detailed analysis using techniques like negative-ion electrospray CID-MS/MS on a difucosyllacto-neo-hexaose isomer revealed specific C-type ions (e.g., m/z 179, 528, and 836) that were consistent with a Gal-GlcNAc-Gal-Glc backbone sequence. oup.comoup.com The mass differences between these sequential fragments indicated the positions of the two fucose residues. Furthermore, the presence of a D-type ion at m/z 364 was characteristic of a terminal Lewis x (Leˣ) determinant, while ²,⁴A₄ and ⁰,²A₄ ions confirmed the 4-linkage of the glucose residue. oup.comoup.com

The table below summarizes some diagnostic ion types and their significance in oligosaccharide analysis.

Ion TypeCleavage TypeInformation Provided
Y, Z GlycosidicIons containing the reducing end of the oligosaccharide.
B, C GlycosidicIons containing the non-reducing end of the oligosaccharide.
A, X Cross-ringIons resulting from cleavage within a monosaccharide ring, providing linkage information.
D-ions InternalCharacteristic of specific terminal structures, such as the Lewis x determinant. oup.com

This table provides a generalized overview of ion types in oligosaccharide fragmentation analysis.

Influence of Metal Ion Coordination on Fragmentation Characteristics

The type of metal ion used to adduct the oligosaccharide during mass spectrometry analysis significantly influences the resulting fragmentation patterns. Oligosaccharides coordinated with alkali metal ions tend to produce a more diverse array of fragment ions, including the structurally informative cross-ring cleavage products that are crucial for determining glycosidic linkages. ucdavis.edu

The strength of the interaction between the cation and the oligosaccharide plays a critical role. ucdavis.edu A strongly bound cation, such as lithium (Li⁺), promotes a greater degree of fragmentation compared to a more weakly bound cation like cesium (Cs⁺) under identical conditions. ucdavis.edu This effect is also observed with isomers of difucosyllacto-N-hexaose, where coordination to a cesium ion stabilizes the sugar and increases the energy required to remove a fucose moiety compared to when it is coordinated with a sodium ion. researchgate.net Studies have also shown that smaller alkali metal ions tend to produce a higher yield of fragment ions. researchgate.net This ability to modulate fragmentation by selecting different metal ions is a valuable tool for obtaining comprehensive structural details of complex glycans like this compound.

Enzymatic Degradation and Methylation Analysis for Glycosidic Linkage Assignment

Complementary to mass spectrometry, enzymatic degradation and chemical derivatization methods provide definitive evidence for glycosidic linkage assignments. Specific glycoside hydrolases can be used to selectively cleave monosaccharides based on the linkage type. For instance, different α-fucosidases exhibit distinct specificities. In a study on Bifidobacterium pseudocatenulatum, a GH95 α-fucosidase was highly active on terminal α(1-2)-linked fucose, while a GH29 α-fucosidase was more active on α(1-3)- and α(1-4)-linked fucose residues. asm.org By observing which fucosylated HMOs are digested by these specific enzymes, the types of fucose linkages present in molecules like Difucosyllacto-N-hexaose isomers can be inferred. asm.org

The table below, derived from data on the enzymatic digestion of various fucosylated HMOs, illustrates the specificity of two α-fucosidases from B. pseudocatenulatum MP80. asm.org

Fucosylated HMOFucose Linkage(s)% Digestion by GH29% Digestion by GH95
2'-Fucosyllactose (B36931)α(1-2)42.8100
Lacto-N-fucopentaose IIα(1-4)10018.9
Lacto-N-fucopentaose I/IIIα(1-2), α(1-3)42.396.5
Difucosyllacto-N-hexose Bα(1-3), α(1-4)1008.80
Difucosyllacto-N-hexose Aα(1-2), α(1-3)97.5100
Difucosyllacto-N-hexose Cα(1-2), α(1-4)54.644.9

Data adapted from a study on B. pseudocatenulatum. asm.org This demonstrates how enzymatic activity can differentiate between isomers based on their glycosidic linkages.

Following enzymatic treatment, methylation analysis is a classic and robust method for determining the precise positions of glycosidic linkages. This process involves methylating all free hydroxyl groups on the oligosaccharide. The molecule is then hydrolyzed into its constituent monosaccharides, which are subsequently reduced and acetylated to form partially methylated alditol acetates (PMAAs). These derivatives are analyzed by gas chromatography-mass spectrometry (GC-MS). mdpi.com The positions of the acetyl groups correspond to the original locations of the glycosidic linkages, providing unambiguous linkage information. mdpi.com

Comparative Structural Analysis of this compound with Isomeric Variants

This compound is part of a large family of isomeric compounds found in human milk. These isomers share the same mass but differ in their core structure, the position of fucose residues, or the type of glycosidic linkages. Key isomeric core structures include lacto-N-neo-hexaose (LNnH) and lacto-N-hexaose (LNH), which are built upon lacto-N-neotetraose and lacto-N-tetraose, respectively. researchgate.net

Advanced analytical methods can separate and distinguish these variants. High-performance liquid chromatography (HPLC) can separate isomers like Difucosyllacto-N-hexaose a (DFLNHa), DFLNHb, DFLNHc, and Difucosyl-para-lacto-N-hexaose II (DFpLNH II), which can then be identified by mass spectrometry. ucdavis.eduucsb.edu DFLNHa is characterized by an α(1-2)-linked fucose on the terminal galactose. ucdavis.edu However, some isomers, such as difucosyl-lacto-N-neo-hexaose I and difucosyllacto-N-hexaose II, are difficult to separate by chromatography alone but can be resolved using ion mobility spectrometry. nih.gov

The table below outlines some of the known isomers of difucosylated hexaoses, highlighting their structural diversity.

Compound NameAbbreviationCore StructureNotes
This compoundDFLNnHLacto-N-neo-hexaoseContains a Type 2 (Galβ1-4GlcNAc) chain. researchgate.net
Difucosyllacto-N-hexaose aDFLNHaLacto-N-hexaoseContains a Type 1 (Galβ1-3GlcNAc) chain; features an α(1-2)-fucose linkage. ucdavis.eduglyxera.com
Difucosyllacto-N-hexaose bDFLNHbLacto-N-hexaoseIsomer of DFLNHa with different fucose positioning. asm.orgucdavis.edu
Difucosyllacto-N-hexaose cDFLNHcLacto-N-hexaoseContains the Lewis b epitope. ucdavis.edu
Difucosyl-para-lacto-N-hexaose IIDFpLNH IIpara-Lacto-N-hexaoseIsomer with a para-Lacto-N-hexaose core structure. ucsb.edu

Development and Application of Annotated Libraries for Rapid Structural Identification

The immense structural diversity of HMOs necessitates high-throughput analytical strategies. A key development in this area is the creation of annotated libraries of HMO structures. researchgate.net These libraries are databases containing detailed information for a large number of known oligosaccharides, including their accurate mass, validated structures, and reproducible chromatographic retention times. ucdavis.edu

These libraries are typically developed using a combination of liquid chromatography and high-resolution mass spectrometry, such as an HPLC-Chip/Time-of-Flight (TOF) MS system. researchgate.netucdavis.edu Once established, these annotated libraries allow for the rapid and reliable identification of dozens of specific HMO structures, including isomers of this compound, in complex biological samples like human milk. nih.govucdavis.edu By matching the experimental data (accurate mass and retention time) from a sample against the library entries, researchers can quickly phenotype milk samples, for example, by identifying oligosaccharides with known α(1,2)-fucose linkages to determine secretor status. researchgate.net This approach significantly accelerates research into the roles of individual HMOs by streamlining the otherwise arduous process of de novo structural elucidation.

Biosynthesis and Synthetic Strategies for Difucosyllacto N Neo Hexaose

In Vivo Biosynthetic Pathways in the Mammary Gland

The in vivo synthesis of Difucosyllacto-N-neo-hexaose is a multi-step enzymatic process that occurs in the mammary gland. It begins with fundamental monosaccharide units and proceeds through a series of elongation and modification reactions catalyzed by specific glycosyltransferases.

Identification of Monosaccharide Building Blocks and Their Roles

The construction of all HMOs, including this compound, relies on five primary monosaccharide building blocks: D-glucose (Glc), D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), L-fucose (Fuc), and N-acetylneuraminic acid (Neu5Ac). nih.govmommysmilkresearch.orgdsm.com These monosaccharides are the fundamental units that are enzymatically assembled into the diverse array of complex oligosaccharide structures found in human milk. nih.govresearchgate.net

The roles of these monosaccharides are distinct and crucial to the final structure of the HMO. D-glucose is typically found at the reducing end of the oligosaccharide chain, forming the initial lactose (B1674315) core with D-galactose. nih.govnih.gov N-acetyl-D-glucosamine is essential for the elongation of the core structure, while L-fucose is added as a terminal sugar, creating fucosylated HMOs like this compound. nih.gov N-acetylneuraminic acid is responsible for the formation of sialylated HMOs. nih.gov

Table 1: Monosaccharide Building Blocks of Human Milk Oligosaccharides

Monosaccharide Abbreviation Role in HMO Biosynthesis
D-Glucose Glc Forms the reducing end of the lactose core. nih.gov
D-Galactose Gal Combines with glucose to form the lactose core and is involved in chain elongation. nih.govresearchgate.net
N-Acetyl-D-glucosamine GlcNAc Key component for the elongation of the oligosaccharide backbone. researchgate.netnih.gov
L-Fucose Fuc Added as a terminal monosaccharide, leading to fucosylated HMOs. nih.gov
N-Acetylneuraminic Acid Neu5Ac Responsible for the formation of acidic, sialylated HMOs. nih.govnih.gov

Elongation of the Lactose Core via N-acetyllactosamine and Lacto-N-biose Units

The biosynthesis of complex HMOs begins with the formation of a lactose (Galβ1-4Glc) core. oup.compnas.org This core structure is then elongated through the sequential addition of disaccharide units. Two primary types of elongating units are utilized: N-acetyllactosamine (LacNAc; Galβ1-4GlcNAc) and lacto-N-biose (LNB; Galβ1-3GlcNAc). researchgate.netoup.com

The addition of these units is catalyzed by specific glycosyltransferases. researchgate.net The type of linkage formed during elongation determines the core structure of the resulting HMO. Type I chains are formed by the addition of lacto-N-biose (β1-3 linkage), while type II chains, which are part of the structure of this compound, are formed by the addition of N-acetyllactosamine (β1-4 linkage). oup.combiorxiv.org These elongating units can be added repeatedly, leading to the formation of long, linear, or branched oligosaccharide chains. nih.govoup.com

Mechanisms of Fucosylation and Branching in Oligosaccharide Assembly

Fucosylation is a critical modification step in the biosynthesis of many HMOs, including this compound. This process involves the addition of fucose residues to the core oligosaccharide structure. frontiersin.org The fucose can be attached in various linkages, such as α1-2, α1-3, or α1-4, which contributes significantly to the structural diversity of HMOs. frontiersin.orgmdpi.com

Branching of the oligosaccharide chain is another key mechanism that increases the complexity of HMOs. Branching is initiated by the formation of a β1-6 linkage, which creates a new point for chain extension. frontiersin.orgacs.org Specifically, the enzyme N-acetyllactosaminide β1,6-N-acetylglucosaminyltransferase (GCNT2) is responsible for installing a β1,6-linked N-acetyl-glucosamine onto an internal galactose residue, which can then be further elongated. pnas.org This process of branching and subsequent elongation can be repeated to form highly complex, multi-antennary structures. pnas.org The termini of these branched chains can then be fucosylated, leading to structures like this compound. acs.org

Genetic Determinants of Biosynthesis: Role of Fucosyltransferases (FUT2, FUT3) and Glycosyltransferases

The biosynthesis of fucosylated HMOs is heavily influenced by the genetic makeup of the mother, specifically the activity of certain fucosyltransferase enzymes. encyclopedia.pub The two most significant enzymes in this process are fucosyltransferase 2 (FUT2), also known as the "Secretor" gene, and fucosyltransferase 3 (FUT3), the "Lewis" gene. encyclopedia.pubnestlenutrition-institute.org

FUT2 is responsible for adding fucose in an α1-2 linkage to terminal galactose residues. mommysmilkresearch.orgnih.gov Women with an active FUT2 gene (secretors) produce high levels of α1-2 fucosylated HMOs. mommysmilkresearch.org Conversely, women with an inactive FUT2 gene (non-secretors) lack these specific HMOs in their milk. mommysmilkresearch.org FUT3 catalyzes the addition of fucose in α1-3 and α1-4 linkages. mommysmilkresearch.orgencyclopedia.pub The activity of FUT3 determines the Lewis blood group antigen expression and the presence of α1-3/4 fucosylated HMOs. mommysmilkresearch.orgnih.gov The interplay between FUT2 and FUT3 activities leads to four distinct milk phenotypes, each with a unique HMO profile. encyclopedia.pub

In addition to FUT2 and FUT3, a variety of other glycosyltransferases are essential for the synthesis of the complete range of HMOs. researchgate.net These enzymes are responsible for the elongation and branching of the oligosaccharide chains, as well as the addition of sialic acid residues. pnas.orgresearchgate.net Recent research has begun to identify other genes and transcription factors that may regulate the expression of these crucial biosynthetic enzymes. nih.govbiorxiv.orgnih.gov

Table 2: Key Fucosyltransferases in HMO Biosynthesis

Gene Enzyme Function Impact on HMO Profile
FUT2 (Secretor) α1-2-fucosyltransferase Catalyzes the addition of fucose in an α1-2 linkage. mommysmilkresearch.orgnih.gov Determines the presence or absence of α1-2 fucosylated HMOs. mommysmilkresearch.org
FUT3 (Lewis) α1-3/4-fucosyltransferase Catalyzes the addition of fucose in α1-3 and α1-4 linkages. mommysmilkresearch.orgencyclopedia.pub Determines the presence of Lewis antigens and α1-3/4 fucosylated HMOs. mommysmilkresearch.org

Chemical Synthesis Methodologies

The complexity of HMO structures presents a significant challenge for chemical synthesis. However, various strategies have been developed to access these important molecules for research and potential applications.

Glycal-Based Synthetic Routes to this compound

A notable approach to the chemical synthesis of complex HMOs is the use of glycal-based methods. The Danishefsky group pioneered a biomimetic, glycal-based synthesis of this compound. nih.gov This strategy involved the initial synthesis of a lactose core, which was then elongated through sequential glycosylation reactions with two units of an N-acetyllactosamine building block to create a branched hexasaccharide. nih.gov This approach aimed to mimic the natural biosynthetic pathway, demonstrating a powerful method for constructing complex, branched oligosaccharides. nih.gov While effective in achieving the target molecule, a limitation of this initial work was the scalability, with the synthesis yielding less than 50 mg of the final compound. nih.gov

Biomimetic Approaches in Oligosaccharide Synthesis

Biomimetic synthesis endeavors to replicate nature's strategies in a laboratory setting. In the context of oligosaccharides, this often involves mimicking the sequential and highly specific enzymatic pathways that build complex glycans from simpler monosaccharide units. nih.govmdpi.com This approach leverages the inherent substrate specificities of enzymes and the structural logic of biosynthetic pathways to achieve regioselective and stereoselective glycosylations. nih.govacs.org

A notable application of this philosophy was in the synthesis of Difucosyllacto-N-neohexaose. nih.gov The strategy, developed by the Danishefsky group, was centered on creating a robust, biomimetic pathway. nih.gov The synthesis commenced with a lactose core, which was then elongated through sequential glycosylation reactions with two units of N-acetyllactosamine, ultimately generating the branched hexasaccharide backbone of the target molecule. nih.gov This approach is homologous to the synthesis of its isomer, difucosyllacto-N-hexaose. nih.gov

The core principle of many biomimetic strategies is the use of enzymes or specific chemical modifications to control the assembly process in a modular fashion. nih.govacs.org For instance, in the synthesis of other complex glycans like keratan (B14152107) sulfate, researchers have exploited the fact that certain enzymatic modifications are mutually exclusive. nih.govacs.org By installing a specific sugar or modification (e.g., an α2,6-sialoside or α1,3-fucoside), other potential reaction sites are temporarily blocked from modification by other enzymes. nih.govacs.org This enzymatic "protecting group" can then be removed in a later step to allow for further, site-specific elaboration. nih.govacs.org Such strategies, which rely on a deep understanding of enzyme specificity, are highly modular and allow for the assembly of complex oligosaccharides with a high degree of control. nih.govacs.org

Strategic Protecting Group Chemistry in Multi-Step Synthesis

The chemical synthesis of complex oligosaccharides like this compound is a formidable challenge due to the densely functionalized nature of monosaccharide building blocks. news-medical.netuniversiteitleiden.nl Each carbohydrate unit possesses multiple hydroxyl groups of similar reactivity, necessitating a sophisticated strategy of temporary masking with protecting groups to achieve the desired regioselectivity and stereoselectivity during glycosylation. news-medical.netnih.gov

The choice of protecting groups is critical as they not only mask functional groups but also influence the reactivity and stereochemical outcome of glycosylation reactions. news-medical.netuniversiteitleiden.nl Electron-withdrawing protecting groups, such as acyl groups (e.g., acetyl, benzoyl), tend to deactivate a glycosyl donor, while electron-donating groups like benzyl (B1604629) ethers enhance reactivity. universiteitleiden.nl Furthermore, certain groups at the C-2 position, known as participating groups, can influence the stereochemistry of the newly formed glycosidic bond. news-medical.net

For the synthesis of branched structures like this compound, a key requirement is the use of orthogonal protecting groups. nih.gov These are distinct groups that can be selectively removed under specific reaction conditions without affecting others, allowing for the stepwise construction of different branches of the oligosaccharide. nih.gov The complexity of multi-step synthesis often leads to challenges in the final deprotection stage, where all protecting groups are removed to yield the final, unprotected glycan. nih.gov

Below is a table summarizing key characteristics and types of protecting groups used in oligosaccharide synthesis.

Protecting Group Type Examples Key Characteristics & Role Relevant Citations
Acyl Groups Acetyl (Ac), Benzoyl (Bz), Levulinoyl (Lev)Electron-withdrawing, deactivating. Often used as "permanent" groups. Lev is orthogonal, removable with hydrazine. universiteitleiden.nlnih.gov
Ether Groups Benzyl (Bn), p-Methoxybenzyl (PMB), Naphthylmethyl (Nap)Electron-donating, activating. Generally stable, removed by hydrogenolysis. PMB and Nap are orthogonal to Bn. universiteitleiden.nlnih.govresearchgate.net
Cyclic Acetals Benzylidene, Isopropylidene (ketals)Conformation-constraining, can direct stereoselectivity. Used to protect 4,6-diols. news-medical.netnih.gov
Silyl Ethers tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS)Bulky groups used for selective protection of primary hydroxyls. Removable with fluoride (B91410) ions. universiteitleiden.nl
Carbonates/Carbamates Allyloxycarbonyl (Alloc), Fluorenylmethyloxycarbonyl (Fmoc)Used for protecting hydroxyl and amino groups. Orthogonal removal conditions (e.g., Pd(0) for Alloc, base for Fmoc). universiteitleiden.nlresearchgate.net

Enzymatic and Chemoenzymatic Synthesis Approaches

To circumvent the laborious and often low-yielding nature of purely chemical synthesis, researchers have increasingly turned to enzymatic and chemoenzymatic methods. glycoforum.gr.jpuliege.be Enzymatic synthesis leverages the high specificity and efficiency of enzymes, particularly glycosyltransferases, to form precise glycosidic linkages under mild reaction conditions. uliege.befrontiersin.orggoogleapis.com Chemoenzymatic strategies offer a powerful hybrid approach, combining the flexibility of chemical synthesis to create core structures or unique building blocks with the precision of enzymatic catalysis for subsequent extensions. researchgate.netnih.govacs.org

The synthesis of Difucosyllacto-N-neohexaose and its isomers has been achieved through such methods. frontiersin.orgacs.org A common chemoenzymatic strategy is the "core synthesis/enzymatic extension" (CSEE) approach. acs.org In this method, a core oligosaccharide fragment is first assembled using chemical methods, and then a panel of robust glycosyltransferases is used to extend the structure to generate a library of more complex molecules. acs.org This integration of chemical and biological tools has proven to be a practical and efficient route to accessing structurally defined human milk oligosaccharides. acs.orgfrontiersin.org

Application of Glycosyltransferases for Targeted Linkage Formation

Glycosyltransferases are the cornerstone of enzymatic and chemoenzymatic HMO synthesis. frontiersin.orgnih.gov These enzymes are nature's glycoengineers, responsible for catalyzing the transfer of a sugar moiety from an activated donor substrate (typically a nucleotide sugar) to an acceptor molecule, forming a specific glycosidic bond. nih.gov Their remarkable regio- and stereoselectivity allows for the precise construction of the complex glycan structures found in human milk. frontiersin.orgresearchgate.net

The biosynthesis of fucosylated HMOs like this compound relies on specific fucosyltransferases (FUTs). These enzymes transfer L-fucose from the donor GDP-fucose to acceptor oligosaccharides. The type of linkage formed (e.g., α1,2, α1,3, or α1,4) is strictly determined by the specific FUT enzyme used. frontiersin.org Similarly, other classes of glycosyltransferases, such as galactosyltransferases and N-acetylglucosaminyltransferases, are essential for building the core backbone of the oligosaccharide. acs.org

Key challenges in using glycosyltransferases include ensuring their soluble expression, stability, and recovering sufficient quantities of the enzymes and their expensive nucleotide sugar donors. glycoforum.gr.jpacs.org

Enzyme Class Function in HMO Synthesis Donor Substrate Linkage Example Relevant Citations
Fucosyltransferases (FUTs) Adds fucose to terminal positions.GDP-Fucoseα1,2 or α1,3/4 glycoforum.gr.jpfrontiersin.org
Sialyltransferases (STs) Adds sialic acid to terminal positions.CMP-Sialic Acidα2,3 or α2,6 glycoforum.gr.jpfrontiersin.org
Galactosyltransferases (GalTs) Extends glycan chains with galactose.UDP-Galactoseβ1,3 or β1,4 glycoforum.gr.jpacs.org
N-Acetylglucosaminyltransferases (GnTs) Extends glycan chains with GlcNAc.UDP-GlcNAcβ1,3 or β1,6 glycoforum.gr.jpacs.org

Controllable Chemoenzymatic Strategies for Asymmetric Oligosaccharide Construction

A significant challenge in synthesizing branched oligosaccharides is achieving asymmetry—that is, elaborating each branch with a different structure. Early chemoenzymatic methods were often limited to producing symmetrically branched molecules. nih.gov However, recent advances have led to sophisticated, controllable strategies for building asymmetric structures. acs.org

One powerful method is the "stop and go" strategy. acs.orgfrontiersin.org This approach involves the chemical synthesis of a core oligosaccharide where one of the branches is terminated with a chemically modified "stop" sugar, such as an azido-functionalized glucose (GlcN3). acs.orgacs.org This "stop" sugar is not recognized by the glycosyltransferases, thus preventing enzymatic extension on that arm. acs.org The other, unmodified arm can then be selectively elongated using a sequence of enzymatic reactions. acs.org Afterwards, the azide (B81097) on the "stop" sugar can be chemically converted to an N-acetyl group (the "go" process), rendering it a suitable substrate for a new set of enzymatic extensions. acs.orgacs.org This allows for the controlled, branch-specific construction of highly complex, asymmetric HMOs. acs.org

Another strategy involves using enzymatic "capping". nih.gov Here, a terminal sugar on one branch is modified by an enzyme (e.g., with sialic acid), which acts as a temporary, bulky protecting group, preventing other enzymes from accessing that branch. nih.gov This allows for selective modification of the uncapped branches, after which the capping group can be removed by a different enzyme (e.g., a sialidase) to open up the first branch for further synthesis. nih.gov These strategies provide chemists with a high level of control for producing specific, asymmetrically branched oligosaccharides that were previously inaccessible. frontiersin.org

Evaluation of Enzyme Activity and Specificity in this compound Synthesis

The success of any enzymatic or chemoenzymatic synthesis hinges on a thorough understanding of the activity and specificity of the enzymes employed. acs.org For a complex target like this compound, which contains multiple distinct glycosidic linkages, enzymes must be carefully selected and characterized to ensure they catalyze the correct reaction at the desired position. asm.org

The evaluation process typically involves incubating the purified enzyme with a potential substrate and the corresponding nucleotide sugar donor. frontiersin.org The reaction products are then analyzed, often using techniques like mass spectrometry or chromatography, to confirm that the desired glycosylation has occurred and to quantify the enzyme's efficiency. frontiersin.orgasm.org Substrate specificity is probed by testing the enzyme against a panel of structurally related acceptor molecules. frontiersin.org For example, to find an enzyme for selective glycosylation, researchers tested a β1,4-galactosyltransferase against various N-modified glucosamine (B1671600) acceptors to identify which modifications the enzyme would tolerate or reject. frontiersin.org

In the context of fucosylation, different fucosyltransferases exhibit strict specificity for the underlying acceptor structure and the linkage they create. asm.org The activity of α-fucosidases (enzymes that cleave fucose) from Bifidobacterium pseudocatenulatum was evaluated against a pool of fucosylated HMOs, including isomers of Difucosyllacto-N-hexose. asm.org The results, summarized in the table below, demonstrate how different enzymes have distinct preferences for α(1-2), α(1-3), and α(1-4) fucosyl linkages, highlighting the importance of selecting the correct biocatalyst for a specific synthetic goal. asm.org

HMO Substrate Fucose Linkage(s) % Digestion by GH29 α-fucosidase % Digestion by GH95 α-fucosidase Relevant Citation
2'-Fucosyllactose (B36931)α(1-2)42.8%100% asm.org
Lacto-N-fucopentaose IIα(1-4)100%18.9% asm.org
Lacto-N-fucopentaose I/IIIα(1-2), α(1-3)42.3%96.5% asm.org
Difucosyllacto-N-hexose Aα(1-2), α(1-3)97.5%100% asm.org
Difucosyllacto-N-hexose Cα(1-2), α(1-4)54.6%44.9% asm.org

Challenges and Advances in Scalable Production of Homogeneous this compound

Despite significant progress in synthetic strategies, the scalable production of pure, homogeneous this compound remains a major hurdle. nih.govgreyb.com The challenges are multifaceted, spanning chemical, biological, and logistical domains.

Challenges:

Low Natural Abundance: HMOs are unique to human milk and are found in low concentrations in the milk of other mammals, making isolation from natural sources impractical for large-scale supply. nih.gov

Cost of Biological Production: While enzymatic methods offer precision, they face their own economic barriers. The glycosyltransferases themselves can be difficult to produce, and the required nucleotide sugar donors (e.g., GDP-fucose, CMP-sialic acid) are very expensive and often unstable. glycoforum.gr.jp

Purification: Both chemical and biological syntheses often produce a mixture of products and side-products. The structural similarity of these molecules makes the downstream purification required to obtain a homogeneous sample of this compound a significant bottleneck. nih.gov

Advances:

Microbial Fermentation: The most promising advance for scalable production is the use of metabolically engineered microorganisms. nih.govresearchgate.net Host organisms like Escherichia coli or the yeast Saccharomyces cerevisiae are genetically modified to express the necessary glycosyltransferases and the biosynthetic pathways to produce the required sugar nucleotide donors from inexpensive starting materials like glucose. greyb.comresearchgate.net

Enzyme Engineering: To improve the efficiency of microbial production, enzymes are being engineered for enhanced catalytic activity, stability, and specificity. greyb.com For example, Kyowa Hakko has developed modified fucosyltransferase enzymes that boost yields and reduce production costs for other fucosylated HMOs. greyb.com

Systems and Synthetic Biology: Advances in synthetic biology allow for the rational design and optimization of entire metabolic pathways within production hosts. nih.govresearchgate.net This includes strategies to improve precursor supply, eliminate competing metabolic pathways, and enhance the export of the final HMO product out of the cell to increase titers. nih.gov

While these advances have made the industrial production of simpler HMOs like 2’-fucosyllactose (2'-FL) and Lacto-N-neotetraose (LNnT) a reality, the scalable synthesis of more complex, branched structures like this compound remains a key objective for the field. greyb.comresearchgate.net

Biological Roles and Mechanisms of Action of Difucosyllacto N Neo Hexaose

Modulation of the Gut Microbiota Composition and Function

DFLNH is a key modulator of the gut microbiome, influencing its composition and metabolic activities. nih.govfoodandnutritionjournal.org Its presence in the gut selectively promotes the growth of beneficial bacteria, contributing to a healthy microbial balance. nih.govnih.gov

Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon. mdpi.com DFLNH fits this description, as it is resistant to digestion and absorption in the upper gastrointestinal tract and is fermented by the intestinal microbiota. nih.govmdpi.com

Research has consistently shown that DFLNH has a strong bifidogenic effect, meaning it specifically promotes the proliferation of Bifidobacterium species. nih.govnih.govmdpi.com Various studies have highlighted the ability of DFLNH to support the growth of several key infant-associated bifidobacteria, including Bifidobacterium infantis, Bifidobacterium breve, Bifidobacterium bifidum, and Bifidobacterium longum subsp. infantis. nih.govmdpi.comgoogle.com The ability of these bacteria to utilize DFLNH is a critical factor in their colonization and establishment in the infant gut. nih.govgoogle.com For instance, B. longum subsp. infantis has been identified as a primary consumer of various HMOs, including fucosylated structures like DFLNH. mdpi.comtandfonline.com Similarly, B. bifidum is known to be a significant degrader of HMOs. tandfonline.comglycoforum.gr.jp The growth-promoting effect of DFLNH on these beneficial bacteria is crucial for the development of a healthy infant gut microbiome. nih.govmdpi.com

Table 1: Bifidobacterium Species Stimulated by Difucosyllacto-N-neo-hexaose

Species Finding
Bifidobacterium infantis Promotes growth and colonization in the infant gastrointestinal tract. google.com
Bifidobacterium breve Known to utilize fucosylated HMOs for growth. nih.govfrontiersin.org
Bifidobacterium bifidum A primary degrader of various HMOs, including fucosylated types. mdpi.comtandfonline.comglycoforum.gr.jp
Bifidobacterium longum subsp. infantis A major consumer of HMOs, contributing to its prevalence in the infant gut. mdpi.comtandfonline.com

The metabolism of DFLNH by gut bacteria, particularly bifidobacteria, results in the production of short-chain fatty acids (SCFAs), which are key metabolites for gut health. mdpi.commdpi.com The primary SCFAs produced are acetate (B1210297), propionate, and butyrate. nih.gov Bifidobacteria are major producers of acetate through the "bifid shunt" metabolic pathway. mdpi.com In vitro fermentation studies have demonstrated that the addition of fucosylated HMOs to infant fecal samples leads to an increase in SCFA production. mdpi.com These SCFAs contribute to a lower colonic pH, which helps to inhibit the growth of potential pathogens and favors the proliferation of beneficial bacteria. mdpi.com Acetate, the most abundant SCFA, serves as a substrate for other bacteria and is absorbed into the bloodstream, where it can have systemic effects. nih.govfrontiersin.org

In infants, DFLNH plays a crucial role in establishing a healthy gut microbiome dominated by Bifidobacterium species. mdpi.commdpi.com This early microbial composition is vital for the development of the immune system and protection against infections. nih.govfoodandnutritionjournal.org The presence of fucosylated HMOs like DFLNH in breast milk is associated with a gut microbiota composition that is considered beneficial for infant health. mdpi.commdpi.com

In adults, the gut microbiota is more stable and diverse. However, studies have shown that supplementation with HMOs can still modulate the adult gut microbiota, leading to an increase in the relative abundance of bifidobacteria and a decrease in other groups like Firmicutes and Proteobacteria. nih.govnih.gov This suggests that DFLNH could also have a beneficial impact on the adult gut microbiome, potentially helping to restore a healthier microbial balance in cases of dysbiosis. nih.gov

Table 2: Impact of this compound on Gut Microbiome Development

Population Effect
Infants Promotes a Bifidobacterium-dominant microbiota, crucial for immune development. mdpi.commdpi.com
Adults Can increase the relative abundance of bifidobacteria, suggesting a role in modulating the adult gut microbiota. nih.govnih.gov

The ability to degrade DFLNH is not universal among gut bacteria and depends on the presence of specific enzymes called glycosyl hydrolases. mdpi.com Bifidobacterium species, particularly those prevalent in the infant gut, possess a range of these enzymes that allow them to break down the complex structure of DFLNH. mdpi.com For example, specific fucosidases are required to cleave the fucose units from the oligosaccharide backbone. escholarship.org

The degradation of fucosylated oligosaccharides is not limited to bifidobacteria. Some species within the genus Prevotella, which are also common members of the gut microbiota, have been shown to possess the enzymatic machinery to degrade complex carbohydrates, including components of mucin, which shares structural similarities with HMOs. researchgate.netnih.gov The ability of Prevotella to degrade such complex glycans suggests a potential role in the metabolism of fucosylated HMOs like DFLNH, although this is an area that requires further investigation. researchgate.net

Specific Growth Promotion of Bifidobacterium Species (e.g., B. infantis, B. breve, B. bifidum, B. longum subsp. infantis)

Role in Shaping the Developing Gut Microbiome in Infants and Adults

Immunomodulatory Activities and Host-Pathogen Interactions

This compound (DF-LNnH) is a complex oligosaccharide found in human milk that plays a significant role in infant health, particularly through its immunomodulatory activities and interactions with pathogens. chemsrc.commedchemexpress.com As part of the diverse family of human milk oligosaccharides (HMOs), DF-LNnH contributes to the protective effects of breastfeeding against various infectious diseases. nih.govnih.gov

Function as Decoy Receptors to Inhibit Pathogen Adherence to Host Cells

One of the primary mechanisms by which DF-LNnH and other fucosylated HMOs protect against pathogens is by acting as soluble decoy receptors. nih.govwjgnet.commdpi.com Many pathogens initiate infection by binding to specific glycan structures on the surface of host epithelial cells. foodandnutritionjournal.org DF-LNnH mimics these host cell surface glycans, competitively inhibiting the attachment of pathogens and thereby preventing colonization and subsequent infection. wjgnet.comabdominalkey.com

This anti-adhesive property has been observed for a range of pathogens. For instance, fucosylated HMOs, a category that includes DF-LNnH, are effective in preventing the adhesion of pathogens like Campylobacter jejuni, enteropathogenic Escherichia coli, and noroviruses. wjgnet.comnih.govfrontiersin.org By binding to the pathogen's surface lectins, DF-LNnH effectively blocks the sites that would otherwise be used to attach to the intestinal lining. mdpi.com

Pathogens Inhibited by Fucosylated Human Milk Oligosaccharides

PathogenReference
Campylobacter jejuni wjgnet.comfrontiersin.org
Enteropathogenic Escherichia coli wjgnet.com
Norovirus nih.govfrontiersin.org
Pseudomonas aeruginosa wjgnet.com
Salmonella enterica wjgnet.com

Direct Antimicrobial Properties and Inhibition of Pathogen Proliferation

Beyond their role as decoy receptors, some HMOs, including fucosylated oligosaccharides like DF-LNnH, exhibit direct antimicrobial properties. biosynth.comnih.gov While the primary role is often seen as preventing pathogen attachment, there is evidence to suggest that these compounds can also inhibit the growth and proliferation of certain pathogenic bacteria. nih.govnih.gov The mechanisms behind this direct antimicrobial activity are still being elucidated but may involve disruption of bacterial processes or enhancement of the host's innate antimicrobial defenses. mdpi.com

Modulation of Epithelial Cell Responses and Immune System Development

DF-LNnH and other HMOs play a crucial role in modulating the host's immune response, contributing to the development and maturation of the infant's immune system. nih.govfrontiersin.org They can directly interact with intestinal epithelial cells and immune cells, influencing their responses to pathogenic stimuli. foodandnutritionjournal.orgresearchgate.net

Research has shown that HMOs can modulate the gene expression of intestinal cells, leading to an enhanced intestinal barrier function. mdpi.comdiva-portal.org This includes promoting the production of mucins and strengthening the tight junctions between epithelial cells, which helps to prevent pathogens from crossing the intestinal barrier. diva-portal.org Furthermore, HMOs can influence the production of cytokines, which are signaling molecules that regulate immune responses. For example, certain HMOs have been shown to reduce the production of pro-inflammatory cytokines in response to pathogens, thereby dampening excessive inflammation that can be damaging to the host. diva-portal.org This modulation helps to create a balanced immune response that can effectively clear pathogens without causing unnecessary harm to the infant's developing tissues. frontiersin.org

Binding Interactions with Host Glycan-Binding Proteins (GBPs) and Immunoglobulins

The immunomodulatory effects of DF-LNnH are also mediated through its interactions with host glycan-binding proteins (GBPs), such as lectins, and potentially with immunoglobulins. frontiersin.orgplos.orgwikipedia.org GBPs are present on the surface of various immune cells and play a critical role in recognizing specific glycan structures and initiating immune responses. frontiersin.orgfrontiersin.org

Binding Interactions of this compound

Binding PartnerOrganism/Cell TypeSignificanceReference
Family 1 Solute Binding Proteins (F1SBPs)Bifidobacterium longum subsp. infantisPromotes growth of beneficial gut bacteria. plos.orgplos.org
Host Glycan-Binding Proteins (Lectins)Intestinal Epithelial Cells, Immune CellsModulates immune responses and cell signaling. frontiersin.org

Contribution to Mucosal Barrier Function and Gut Integrity

DF-LNnH contributes significantly to the integrity and function of the mucosal barrier in the infant gut. foodandnutritionjournal.org A strong mucosal barrier is essential for preventing the translocation of harmful substances and pathogens from the gut lumen into the bloodstream. researchgate.net

HMOs, including DF-LNnH, enhance barrier function through several mechanisms. They promote the growth of beneficial bacteria that produce short-chain fatty acids (SCFAs), which are an energy source for intestinal epithelial cells and help maintain a healthy gut environment. mdpi.com As previously mentioned, HMOs can also directly stimulate epithelial cells to increase the production of mucins and strengthen tight junctions. foodandnutritionjournal.orgdiva-portal.org The fucosyl-epitope of fucosylated oligosaccharides like DF-LNnH is thought to act as a decoy at the mucosal surface, further preventing pathogen attachment and reinforcing the barrier. epo.org

Influences on Infant Development Beyond Immune and Gut Health

Potential Contributions to Neurocognitive Development

Emerging evidence suggests that human milk oligosaccharides (HMOs), including fucosylated structures like this compound (DFLNnH), may play a significant role in an infant's neurocognitive development. mdpi.comnih.gov The mechanisms are believed to be both direct, by providing essential building blocks for the brain, and indirect, through the modulation of the gut-brain axis. mdpi.comnews-medical.net

Fucosylated HMOs serve as a source of fucose, a sugar that is vital for neuronal processes involved in learning and memory. mdpi.comnews-medical.net Fucosylation, the process of adding fucose to proteins and lipids, is critical for synaptic plasticity and neuronal signaling, which are the cellular foundations of cognitive function. news-medical.net While some research suggests that certain fucosylated HMOs like 2'-FL may not cross the blood-brain barrier intact, their components or metabolites might reach the brain and exert their effects. news-medical.net

The indirect pathway involves the microbiota-gut-brain axis, a complex communication network connecting the gastrointestinal tract and the brain. scielo.org.mxunite.it HMOs like DFLNnH act as prebiotics, selectively nourishing beneficial gut bacteria such as Bifidobacterium. mdpi.com These microbes, in turn, produce metabolites like short-chain fatty acids (SCFAs), which can enter the bloodstream and influence brain development and function. mdpi.com This modulation of the gut microbiota can impact neurogenesis, myelination, and inflammation, all of which are crucial for healthy brain development. frontiersin.org Although research on the specific effects of DFLNnH is ongoing, its structural properties as a fucosylated oligosaccharide place it as a key candidate for contributing to neurodevelopment through these pathways. mdpi.comfrontiersin.org

Table 2: Proposed Mechanisms of DFLNnH in Neurocognitive Development

MechanismDescriptionKey ProcessesSource
Direct Nutrient Supply DFLNnH is a fucosylated HMO, providing fucose that may be used as a substrate for brain development.Fucosylation of neuronal glycoproteins and glycolipids, supporting synaptic plasticity and memory formation. mdpi.comnews-medical.net
Gut-Brain Axis Modulation DFLNnH acts as a prebiotic, influencing the composition and activity of the gut microbiota.Promotes beneficial bacteria, leading to the production of neuroactive metabolites (e.g., SCFAs) that signal to the brain. scielo.org.mxmdpi.com

Factors Influencing the Concentration and Profile of Difucosyllacto N Neo Hexaose in Human Milk

Maternal Genetic Polymorphisms and Secretor Status

Maternal genetics, particularly polymorphisms in the Secretor (Se) and Lewis (Le) blood group genes, are primary determinants of HMO composition. mdpi.com These genes encode for fucosyltransferase enzymes (FUT2 and FUT3, respectively) that are responsible for adding fucose units to precursor oligosaccharide structures. mdpi.commdpi.com

Women are classified into four milk groups based on their Se and Le gene expression: Se+Le+, Se-Le+, Se+Le-, and Se-Le-. mdpi.com The presence of a functional FUT2 gene defines a "secretor" (Se+), leading to the synthesis of α1-2-fucosylated HMOs. oup.comnih.gov Difucosyllacto-N-hexaose a (DFLNHa) is a FUT2-dependent HMO, meaning its presence and concentration are significantly higher in the milk of secretor mothers. oup.comoup.com In contrast, non-secretor (Se-) mothers, who lack a functional FUT2 enzyme, have very low or undetectable levels of DFLNHa. oup.com

Longitudinal Changes Across Lactation Stages and Time Postpartum

The concentration of DFLNH and other HMOs changes dynamically throughout the course of lactation. mdpi.comnih.gov Generally, the total concentration of HMOs is highest in colostrum and decreases as lactation progresses. mdpi.comnih.gov

Specific to DFLNH, studies have observed a downward trend in its concentration over time. One study in a Chinese population found that the concentration of Difucosyllacto-N-hexaose (DFLNH[a]) showed a gradual downward trend across the three stages of lactation (colostrum, transitional, and mature milk). mdpi.com Similarly, another study noted that Difucosyl-para-lacto-N-neohexaose (DFpLNnH) also demonstrated a gradual decrease with advancing lactation. mdpi.com This decline is consistent with the general trend observed for many other HMOs. nih.govoup.com

However, not all HMOs follow this pattern of decline. For example, the concentration of 3-fucosyllactose (B594375) (3-FL) has been shown to increase over the course of lactation. nih.govmdpi.com

Geographic and Environmental Variations in Human Milk Oligosaccharide Profiles

Significant variations in HMO profiles, including those containing DFLNH, have been observed across different geographic locations. nih.govresearchgate.net These differences can be seen even among ethnically similar populations living in different environments, suggesting a role for environmental factors in influencing HMO synthesis. nih.gov

A large international study involving eleven cohorts from various countries demonstrated a significant effect of the cohort's location on the concentrations of almost all HMOs. nih.gov While this study did not specifically report on DFLNH, it highlighted substantial geographic differences in other fucosylated HMOs. For instance, the mean concentration of 3-fucosyllactose was over four times higher in milk from Sweden compared to rural Gambia. nih.gov

The underlying reasons for these geographic variations are likely multifactorial, potentially involving a combination of genetic differences between populations and diverse environmental exposures, including diet. nih.govnih.gov

Maternal Anthropometric and Demographic Characteristics (Age, Parity, Ethnicity, Body Mass Index)

Several maternal characteristics have been associated with variations in HMO concentrations, although the findings can sometimes be inconsistent across studies.

Maternal Age: Some research has indicated a negative association between maternal age and the concentration of certain long-chain HMOs. mdpi.com

Parity: The number of previous pregnancies (parity) has also been linked to HMO profiles. One study noted a negative association between parity and the concentration of difucosyl-para-lacto-N-hexaose I (FDLNH1), a potential precursor to another HMO. mdpi.com However, other studies have reported conflicting results, with some showing positive correlations or no discernible associations between parity and various HMOs. mdpi.com

Ethnicity: As discussed under geographic variations, ethnicity, which is often linked to genetic background, plays a role in HMO composition. nih.gov

Consistency and Variability of Difucosyllacto-N-neo-hexaose Profiles in Repeat Pregnancies

A key question regarding HMO composition is its consistency within an individual mother across different pregnancies. A recent study addressed this by comparing the HMO profiles of the same women (n=34) following two separate pregnancies. mdpi.comresearchgate.net

This consistency underscores the strong genetic basis of HMO synthesis and suggests that a mother's unique HMO signature is largely maintained across lactational events.

Inter-individual Differences in Human Milk Oligosaccharide Composition

Beyond the specific factors already discussed, there is a significant degree of inter-individual variability in HMO composition. mdpi.comfrontiersin.org Even among women with the same secretor status, the concentrations of specific HMOs can vary considerably. nih.gov

This inherent diversity is a hallmark of human milk and means that each mother produces a unique blend of HMOs. nih.gov The profile of DFLNH, as part of this complex mixture, will therefore differ from one woman to another, reflecting the intricate interplay of her genetic makeup, physiological state, and environmental exposures. nih.govfrontiersin.org

Data Tables

Table 1: Influence of Maternal Secretor Status on Difucosyllacto-N-hexaose a (DFLNHa) Concentration

Maternal Secretor StatusPresence of DFLNHaRelative Concentration
Secretor (Se+)PresentSignificantly Higher
Non-secretor (Se-)Absent or Very LowVery Low / Undetectable

Data synthesized from multiple sources indicating the FUT2-dependency of DFLNHa. oup.comoup.com

Table 2: General Trend of this compound Concentration Across Lactation Stages

Lactation StageGeneral Concentration Trend of DFLNH/DFpLNnH
Colostrum (First few days)Highest
Transitional Milk (~1-2 weeks)Decreasing
Mature Milk (>2 weeks)Lowest

This table reflects the general downward trend observed for DFLNH and DFpLNnH in longitudinal studies. mdpi.com

Advanced Analytical Methodologies and Future Research Directions

Quantitative Analysis Techniques for Difucosyllacto-N-neo-hexaose in Complex Biological Matrices

The accurate quantification of specific human milk oligosaccharides (HMOs) like this compound (DFLNH) from complex biological samples such as human milk is crucial for understanding their biological functions. Various advanced analytical techniques have been developed and optimized for this purpose.

High-Throughput Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

High-throughput liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the comprehensive profiling and quantification of HMOs. nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.

Recent advancements have led to the development of high-throughput, isomer-resolved quantification methods using ultrahigh-performance liquid chromatography-mass spectrometry with multiple reaction monitoring (UPLC-MS-MRM). nih.gov This approach allows for the quantification of numerous native HMOs, including isomeric structures, in a short analysis time. nih.gov For instance, one method quantified 23 complex HMOs in just 15 minutes. researchgate.net To overcome the challenge of limited availability of commercial standards for all HMOs, universal calibration curves created from available standards can be employed for quantification. nih.gov

The use of an all-ion fragmentation LC-ESI-IM-MS workflow allows for the simultaneous monitoring of hundreds of HMOs, enabling the precise characterization of complex profiles and the tracking of inter- and intraindividual variations of low-abundant, high molecular weight HMOs. acs.org Nano-liquid chromatography chip-time-of-flight mass spectrometry (nano-LC chip-TOF MS) is another noteworthy high-throughput method that relies on a comprehensive library for the rapid assignment of annotated structures. nih.govoup.com

A significant challenge in LC-MS analysis is the potential for ion suppression from highly abundant molecules like lactose (B1674315) in human milk. nih.govacs.org To mitigate this, sample preparation steps such as solid-phase extraction (SPE) using graphitized carbon are often employed to remove lactose and other interfering substances. nih.govsciopen.com

Key Features of LC-MS for DFLNH Analysis:

FeatureDescription
High Throughput Enables rapid analysis of a large number of samples. nih.govnih.gov
Isomer Resolution Capable of separating and quantifying structurally similar isomers. nih.govacs.org
High Sensitivity Can detect and quantify HMOs at low concentrations. nih.gov
Comprehensive Profiling Allows for the simultaneous analysis of a wide range of HMOs. acs.orgoup.com

High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection

High-performance liquid chromatography (HPLC) coupled with fluorescence or UV detection is a well-established and robust method for the quantitative analysis of HMOs. nih.govbodelab.com Since most oligosaccharides lack a natural chromophore or fluorophore, this method typically requires a derivatization step where a fluorescent label, such as 2-aminobenzamide (B116534) (2-AB), is attached to the reducing end of the oligosaccharide. eurofinsus.comoup.com

This labeling not only enhances detection sensitivity but also facilitates chromatographic separation on stationary phases like hydrophilic interaction liquid chromatography (HILIC) columns. eurofinsus.comnih.govucdavis.edu The separation is based on the hydrophilicity and size of the derivatized oligosaccharides. eurofinsus.com HPLC with fluorescence detection (HPLC-FL) is highly sensitive, allowing for the reliable quantification of HMOs in very small sample volumes. bodelab.com

While mass spectrometry provides more structural information, fluorescence and UV detection are often considered more robust for quantification. ucdavis.edu However, a limitation is that without MS, peak identification relies on comparing retention times with authentic standards.

Capillary Electrophoresis for Identification and Migration Time Analysis

Capillary electrophoresis (CE) is a high-resolution analytical technique that separates molecules based on their charge-to-hydrodynamic volume ratio. nih.govd-nb.info This makes it particularly effective for separating complex mixtures of HMO isomers. d-nb.infosciex.com For the analysis of neutral oligosaccharides like DFLNH, a fluorescent label such as 8-aminopyrene-1,3,6-trisulfonate (APTS) is used to introduce a charge and enable detection by laser-induced fluorescence (LIF). nih.govsciex.com

The migration time of a specific HMO in a CE system is a characteristic feature that can be used for its identification when compared to a known standard. glyxera.com Different gel-buffer systems can be employed to optimize the separation of various HMO isomers. nih.govsciex.com For example, some systems may excel at separating fucosyllactose (B1628111) positional isomers, while others are better for resolving lacto-N-tetraose and lacto-N-neotetraose. sciex.com

CE offers rapid analysis times, often distinguishing numerous oligosaccharides within minutes. nih.govresearchgate.net The technique requires only small sample volumes and has shown excellent reproducibility for both migration time and peak area, making it suitable for in-process control during the production of HMOs. nih.gov

Ion Chromatography for Oligosaccharide Quantification

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a powerful ion chromatography technique for the quantification of underivatized oligosaccharides. acs.orgeurofins.delcms.cz This method is particularly useful for analyzing both neutral and acidic HMOs. acs.org

In HPAEC-PAD, oligosaccharides are separated on a strong anion-exchange column under high pH conditions, which imparts a negative charge to the hydroxyl groups of the carbohydrates, allowing them to interact with the stationary phase. Detection is achieved using a pulsed amperometric detector, which measures the electrical current generated by the oxidation of the analytes at the surface of a gold electrode.

This technique eliminates the need for derivatization and can be highly sensitive and specific. eurofins.delcms.cz However, co-elution of certain HMOs can be a challenge, and sample preparation to remove interfering substances from complex matrices like human milk is often necessary. lcms.czmdpi.com

Development of In Vitro Cell and Organoid Models for Functional Studies

To investigate the specific biological functions of DFLNH and other HMOs, researchers are increasingly turning to advanced in vitro models that mimic the human intestinal environment. These models include intestinal cell lines and, more recently, complex organoid cultures.

Intestinal epithelial cell lines, such as Caco-2 and HT-29, have been used to study various aspects of HMO functionality, including their ability to modulate the production of mucus by goblet cells and influence the development of the epithelial glycocalyx. nih.gov For example, studies have shown that certain HMOs can directly stimulate epithelial cell lines to enhance the development of the glycocalyx, a crucial component of the intestinal barrier. nih.gov

More sophisticated models, such as three-dimensional intestinal organoids, offer a more physiologically relevant system for studying host-microbe-HMO interactions. nih.gov These organoids can be derived from patient stem cells and can be co-cultured with immune cells and specific microbial communities. nih.gov Such models allow for the investigation of how the fermentation of HMOs by gut microbiota influences the integrity of the intestinal barrier. For instance, it has been demonstrated that microbiota-fermented HMOs can upregulate the expression of genes associated with the gut barrier in primary colonoids. nih.gov These advanced models are invaluable for elucidating the direct and indirect effects of DFLNH on host cells and the gut ecosystem.

Application of Omics Technologies (Metagenomics, Metatranscriptomics, Metabolomics) to Elucidate Microbiota-HMO Interactions

The complex interplay between DFLNH, the gut microbiota, and the host can be unraveled using a suite of "omics" technologies. mdpi.comjmb.or.kr These approaches provide a systems-level view of the molecular landscape of the gut ecosystem.

Metagenomics involves the sequencing of the total DNA from a microbial community, providing a snapshot of the functional genetic potential of the microbiota. jmb.or.kr This has been instrumental in identifying the genes responsible for HMO utilization in various gut bacteria, particularly Bifidobacterium species. nih.govbiorxiv.orgresearchgate.net Metagenomic analysis can reveal the prevalence of specific HMO-utilizing gene clusters within the gut microbiomes of infants and how this relates to the presence of specific bacterial species. nih.govbiorxiv.org For example, studies have shown that the ability of Bifidobacterium breve to metabolize certain fucosylated HMOs can be facilitated by the presence of other species, like Ruminococcus gnavus, which possess the necessary fucosidases. nih.gov

Metatranscriptomics analyzes the complete set of RNA transcripts in a microbial community, offering insights into the genes that are actively being expressed. This can reveal how the gut microbiota responds to the presence of specific HMOs like DFLNH in real-time. For instance, sialylated HMOs have been shown to induce transcriptional responses in the intestinal microbiota, affecting not only the primary degraders but also other members of the microbial community. frontiersin.org

The integration of these multi-omics technologies provides a powerful, holistic approach to understanding the intricate mechanisms through which DFLNH shapes the gut microbiome and influences host health. mdpi.comjmb.or.kr

Targeted Investigations into the Specific Biological Functions of Newly Identified this compound Isomers

The advancement of sophisticated analytical techniques has led to the identification of a growing number of isomers of this compound (DFLNH), moving beyond the singular entity previously considered in many studies. Research now indicates that human milk contains several DFLNH isomers, including those designated as DFLNH a, b, and c, as well as isomers of Difucosyl-para-lacto-N-hexaose (DFpLNH). nih.govmdpi.com While comprehensive functional data for each newly identified isomer is still emerging, current investigations are beginning to reveal that these structural variations are not trivial, leading to distinct biological interactions, particularly within the context of the infant gut microbiome.

A pivotal area of research is the selective utilization of these isomers by gut bacteria. Studies have demonstrated that different isomers are metabolized differently, indicating that specific bacterial strains have evolved to recognize and digest particular structures. For example, investigations into Bifidobacterium pseudocatenulatum have shown that the enzymatic digestion of DFLNH isomers varies significantly. The activity of key enzymes, such as α-fucosidases from glycoside hydrolase families GH29 and GH95, differs depending on the specific fucosyl linkages present in the isomer. asm.org One study detailed the differential cleavage of three distinct DFLNH isomers (A, B, and C), noting that the GH95 enzyme was highly effective at cleaving the α(1-2) linkage in DFLNH A, while the GH29 enzyme was more active against the α(1-3) and α(1-4) linkages found in isomers B and C. asm.orgescholarship.org

This enzymatic specificity translates to selective binding and consumption. A solute-binding protein associated with a fucosylated HMO utilization gene cluster in B. pseudocatenulatum MP80 was found to uniquely bind to DFLNH A, an isomer characterized by a branched backbone. asm.org This suggests a highly specialized mechanism for the uptake and metabolism of this specific isomer, giving the bacterium a competitive advantage when this particular DFLNH variant is present. Such targeted foraging by beneficial microbes underscores the distinct prebiotic roles each isomer can play.

While much of the current focus is on microbial interactions, variations in the concentrations of specific isomers like DFLNHa during lactation suggest their roles may be temporally regulated to meet the changing needs of the developing infant. mdpi.com The full spectrum of biological functions for each newly characterized DFLNH isomer remains an active and critical area of future research, with potential implications for immune modulation and pathogen inhibition.

Elucidation of Precise Structure-Function Relationships for this compound in various biological contexts.

A fundamental determinant of DFLNH function is the nature and position of its fucosyl linkages. The two fucose units can be attached to the core oligosaccharide via α(1-2), α(1-3), or α(1-4) linkages. frontiersin.orgtandfonline.com This variation in fucosylation is not random; it gives rise to distinct isomers with different biological properties. For instance, α(1-2) fucosylation, governed by the secretor (FUT2) gene, is a critical factor. nih.govasm.org HMOs with α(1-2) fucose linkages, such as certain isomers of DFLNH, can act as soluble decoy receptors. They mimic the glycan structures on the surface of intestinal epithelial cells, thereby inhibiting the adhesion of pathogens like Campylobacter and enterotoxigenic E. coli. nih.gov This anti-adhesive function is highly structure-specific; an isomer lacking the correct linkage may not offer the same protective effect. acs.org

The branching of the core structure is another crucial architectural feature. DFLNH is built upon a lacto-N-neohexaose backbone, which can be linear or branched. nih.govacs.org Branched structures arise from the presence of a β1-6 linkage on an N-acetylglucosamine (GlcNAc) residue, in addition to the linear β1-3 linkages. nih.govfoodandnutritionjournal.org This branching creates unique topographical features on the molecule that are recognized by specific proteins, such as bacterial glycoside hydrolases and binding proteins. asm.orgoup.com As noted previously, the ability of a specific Bifidobacterium strain to bind to a branched DFLNH isomer highlights how this structural element can drive selective prebiotic activity, favoring the colonization of beneficial microbes equipped with the necessary enzymatic machinery to deconstruct and metabolize such complex shapes. asm.org

The interplay between fucosylation patterns and core structure branching creates a diverse landscape of DFLNH isomers, each with a potentially unique functional signature. The table below summarizes the relationship between key structural features of fucosylated oligosaccharides and their established biological functions.

Structural FeatureLinkage TypeAssociated Biological Function(s)
Fucosylation α(1-2) linkageActs as a soluble decoy receptor, preventing pathogen adhesion; selective prebiotic for specific bifidobacteria. nih.govfrontiersin.org
α(1-3)/α(1-4) linkageContributes to the formation of Lewis antigens; interacts with specific bacterial fucosidases. asm.orgasm.org
Core Structure Branched (β1-6 linkage)Creates unique binding sites for bacterial proteins; influences selective microbial utilization. asm.orgnih.gov
Linear (β1-3 linkage)Forms the backbone for elongation and fucosylation, recognized by a different set of enzymes. nih.govfoodandnutritionjournal.org

Understanding these relationships at a molecular level is essential for predicting the bioactivity of specific isomers and for the potential future development of targeted nutritional interventions.

Harmonization and Standardization of Analytical Protocols for Comparative Research.

The growing appreciation for the distinct biological roles of individual this compound isomers necessitates a critical evaluation of the analytical methodologies used for their study. The immense structural complexity and the presence of numerous isomers that differ only subtly in their linkage or branching patterns pose significant analytical challenges. frieslandcampinainstitute.com To meaningfully compare findings across different studies, cohorts, and laboratories, the harmonization and standardization of analytical protocols are paramount.

Currently, a variety of advanced analytical techniques are employed for the characterization and quantification of HMOs, including DFLNH isomers. These methods primarily rely on high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for separation, coupled with mass spectrometry (MS) for detection and structural elucidation. bmbreports.org

Key Analytical Platforms:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used approach. Porous graphitized carbon (PGC) columns are particularly effective for separating complex oligosaccharide isomers. acs.org Coupling HPLC with high-resolution mass spectrometry, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for accurate mass determination and subsequent fragmentation (MS/MS) to probe the structure. bmbreports.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE offers high separation efficiency and requires minimal sample volume. When coupled with MS, it is a powerful tool for analyzing charged (sialylated) and neutral HMOs, which are often derivatized with a charged fluorescent tag to enable electrophoretic separation. frieslandcampinainstitute.com

Ion Mobility-Mass Spectrometry (IM-MS): The integration of ion mobility separation into an LC-MS workflow provides an additional dimension of separation based on the size, shape, and charge of the ions. This has proven invaluable for resolving co-eluting isomers that are difficult to distinguish by chromatography and mass alone. nih.gov

Despite the power of these technologies, a lack of standardized protocols introduces variability that can hinder comparative research. Key areas requiring harmonization include:

Area for StandardizationKey ConsiderationsRationale
Sample Extraction Methods for removing proteins and lipids from milk.Different extraction techniques (e.g., ethanol (B145695) precipitation, ultrafiltration) can yield varying oligosaccharide recovery rates, affecting quantification. bmbreports.org
Derivatization Choice of fluorescent label for CE or LC-fluorescence methods.The labeling agent (e.g., APTS, 2-AB) and reaction conditions can impact detection sensitivity and migration/retention times.
Isomer Annotation Consistent naming and reporting of identified isomers.Ambiguous or inconsistent annotation of isomers (e.g., DFLNH a, b, c) makes cross-study comparisons difficult without access to primary data. acs.org
Quantification Use of authentic standards, calibration curves, and internal standards.Accurate quantification is essential for establishing dose-response relationships and for comparing concentrations across populations. The limited commercial availability of pure standards for all DFLNH isomers remains a significant obstacle. acs.org
Data Reporting Standardized formats for reporting concentrations, instrument settings, and isomer identification criteria.Transparent and detailed reporting allows for better evaluation and replication of studies.

Collaborative efforts within the research community to establish and adopt standardized operating procedures (SOPs), develop certified reference materials, and build comprehensive, annotated spectral libraries are crucial. Such harmonization will improve the robustness and reproducibility of DFLNH research, ultimately accelerating our understanding of its complex role in health and development.

Q & A

Q. What analytical techniques are recommended for structural characterization of Difucosyllacto-N-neo-hexaose?

Structural elucidation requires a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS confirms the molecular mass (monoisotopic mass: 1364.4964) and purity, while 2D-NMR (e.g., COSY, TOCSY, NOESY) resolves glycosidic linkages and fucose positions. Capillary electrophoresis (CE) and liquid chromatography (LC) with fluorescent labeling (e.g., anthranilic acid) are critical for assessing migration patterns and homogeneity .

Q. How should this compound be stored to ensure stability in experimental settings?

The compound is stable for 5 years in dry form at -20°C in the dark. For short-term use, reconstituted solutions (in water or buffer) retain integrity for 6 months at -20°C . Avoid freeze-thaw cycles to prevent hydrolysis of glycosidic bonds .

Advanced Research Questions

Q. What enzymatic strategies are employed for the synthesis of this compound, and how do reaction conditions influence yield?

Synthesis typically involves fucosyltransferase III (FUT3)-catalyzed α1,3/4-fucosylation of precursor oligosaccharides. Key parameters:

  • Enzyme activity : Optimize FUT3 concentration (e.g., 1 mU/mL) and incubation time (24–48 hrs) at 37°C .
  • Co-factors : Include Mn²⁺ (1–5 mM) and GDP-fucose (donor substrate) in Tris-HCl buffer (pH 7.0).
  • Purification : Use affinity chromatography (e.g., ANTI-FLAG® M2-Agarose) to remove unreacted substrates, achieving >90% purity .

Q. How can researchers resolve contradictions in functional studies of this compound across different biological models?

Discrepancies (e.g., receptor binding affinity in in vitro vs. in vivo models) may arise from:

  • Glycan presentation : Use glycan microarrays to compare binding kinetics in immobilized vs. solution-phase formats.
  • Host-specific factors : Control for endogenous fucosidases in animal models by adding inhibitors (e.g., 2-deoxy-2-fluorofucose).
  • Data normalization : Express activity relative to internal standards (e.g., fluorescently labeled derivatives) to account for batch-to-batch variability .

Methodological Challenges

Q. What are the critical considerations for integrating this compound into glycan microarray platforms?

  • Immobilization : Use reductive amination or NHS-ester coupling to attach the oligosaccharide to epoxy-coated slides.
  • Validation : Include negative controls (e.g., non-fucosylated analogs) and replicate spots (n ≥ 3) to assess specificity and reproducibility.
  • Quantitation : Normalize fluorescence signals against reference standards (e.g., Cy3-labeled lacto-N-tetraose) .

Q. How can researchers address low yields in enzymatic synthesis of this compound?

Low yields (<50%) often result from:

  • Substrate inhibition : Titrate GDP-fucose concentrations (0.1–1 mM) to avoid enzyme saturation.
  • Byproduct accumulation : Introduce alkaline phosphatase to hydrolyze inhibitory GDP byproducts.
  • Kinetic modeling : Use Michaelis-Menten parameters (Km, Vmax) to optimize reaction stoichiometry .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound bioactivity studies?

  • Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀ values.
  • Error propagation : Use bootstrap resampling (n = 1000 iterations) to estimate confidence intervals for potency metrics.
  • Meta-analysis : Apply random-effects models to harmonize data from heterogeneous assays (e.g., SPR, cell-based assays) .

Emerging Research Directions

Q. How can CRISPR/Cas9-engineered cell lines enhance functional studies of this compound in host-microbe interactions?

  • Knockout models : Generate FUT2⁻/⁻ or FUT3⁻/⁻ intestinal epithelial cells to isolate the oligosaccharide’s role in bacterial adhesion.
  • Transcriptomic profiling : Pair RNA-seq with glycan treatment to map signaling pathways (e.g., NF-κB) modulated by fucosylated glycans .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.